molecular formula C11H12O2 B2897957 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde CAS No. 83501-38-6

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde

Cat. No. B2897957
CAS RN: 83501-38-6
M. Wt: 176.215
InChI Key: QIBJMXKVELCSDJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde” are not clearly mentioned in the retrieved sources .

Scientific Research Applications

Green Chemistry Applications

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde has shown potential in green chemistry applications. It serves as a reactant in Knoevenagel condensation reactions, facilitating the synthesis of compounds in ionic liquids at room temperature. This method offers higher yields and shorter reaction times compared to conventional procedures, highlighting its efficiency and environmental friendliness (Hangarge, Jarikote, & Shingare, 2002). Additionally, the compound is involved in water-mediated synthesis processes that provide a simple, efficient, and eco-friendly route for generating ylidenenitriles, further emphasizing its role in sustainable chemistry practices (Hangarge, Sonwane, Jarikote, & Shingare, 2001).

Medicinal Chemistry

In medicinal chemistry, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde derivatives have been synthesized and evaluated for their potential antimicrobial properties. These derivatives have shown a broad spectrum of antimicrobial activities, offering insights into the development of new therapeutic agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016). This indicates the compound's versatility and potential as a precursor for designing drugs with specific antimicrobial effects.

Synthetic Organic Chemistry

The compound has been utilized in various synthetic organic chemistry applications, including the synthesis of novel heterocycles. These reactions often involve condensations with active methylene compounds, highlighting the compound's reactivity and utility in constructing complex organic structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017). Such synthetic versatility is crucial for the development of new materials and pharmaceuticals.

Phototransformation Studies

Phototransformation of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde derivatives has been investigated, providing valuable insights into the photophysics and photochemistry of benzopyran compounds. These studies contribute to understanding the behavior of these compounds under light exposure, which is vital for their application in photochemical syntheses and potentially in phototherapy (Gupta, Saini, Kumar, Yadav, Chand, Mor, & Dhawan, 1995).

Future Directions

The future directions for research and development involving “1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde” are not clearly mentioned in the retrieved sources .

properties

IUPAC Name

1-methyl-3,4-dihydroisochromene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBJMXKVELCSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde

CAS RN

83501-38-6
Record name 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde
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